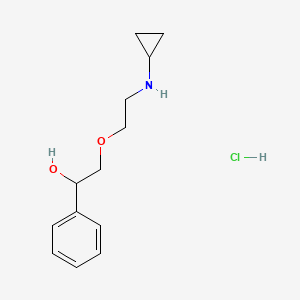
alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de alfa-((2-(ciclopropilamino)etoxi)metil)bencenometanol es un compuesto químico con una estructura compleja que incluye un grupo ciclopropilamino, un grupo etoxi y una porción de bencenometanol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de alfa-((2-(ciclopropilamino)etoxi)metil)bencenometanol generalmente implica varios pasos. Un método común incluye la reacción de bencenometanol con un grupo etoxi y un grupo ciclopropilamino en condiciones controladas. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para asegurar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas de purificación avanzadas para garantizar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de alfa-((2-(ciclopropilamino)etoxi)metil)bencenometanol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo, que a menudo se utilizan en condiciones ácidas o básicas.
Reducción: Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio, que generalmente se utilizan en condiciones anhidras.
Sustitución: Los reactivos comunes incluyen nucleófilos como los iones hidróxido o electrófilos como los haluros de alquilo, que a menudo se utilizan en solventes polares.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden producir una amplia gama de derivados dependiendo de los sustituyentes involucrados.
Aplicaciones Científicas De Investigación
El clorhidrato de alfa-((2-(ciclopropilamino)etoxi)metil)bencenometanol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo o intermedio en síntesis orgánica.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida la inhibición o activación de enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como efectos antiinflamatorios o antimicrobianos.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de alfa-((2-(ciclopropilamino)etoxi)metil)bencenometanol implica su interacción con objetivos moleculares y vías específicas. Este compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
Bencenometanol, α-metil-: Un compuesto con una porción de bencenometanol similar pero con diferentes sustituyentes.
Bencenometanol, α-[1-(metilamino)etil]-: Otro compuesto con una estructura similar pero diferentes grupos funcionales.
Singularidad
El clorhidrato de alfa-((2-(ciclopropilamino)etoxi)metil)bencenometanol es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Número CAS |
131963-21-8 |
|---|---|
Fórmula molecular |
C13H20ClNO2 |
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
2-[2-(cyclopropylamino)ethoxy]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c15-13(11-4-2-1-3-5-11)10-16-9-8-14-12-6-7-12;/h1-5,12-15H,6-10H2;1H |
Clave InChI |
GDZQFTSKQCFHIN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCCOCC(C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















